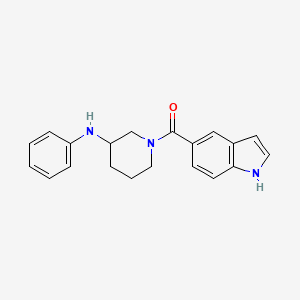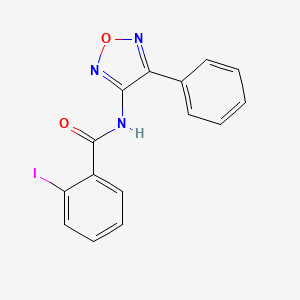
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine, also known as BDB, is a synthetic compound that belongs to the family of piperazine derivatives. BDB has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine acts as a partial agonist at the serotonin receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin release, which may contribute to its mood-enhancing effects. This compound also inhibits the reuptake of dopamine, leading to an increase in dopamine release. This may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity and induce hyperthermia. This compound has also been found to increase the release of oxytocin, a hormone involved in social bonding and attachment. This compound has been shown to have a low toxicity profile, with no observed adverse effects at doses commonly used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments. Its unique chemical structure and properties make it a potential tool for studying the neurochemical mechanisms underlying mood disorders, addiction, and other psychiatric disorders. This compound has a low toxicity profile, making it a safer alternative to other compounds with similar properties. However, this compound has limitations as well. Its effects on neurotransmitter release are moderate, making it less potent than other compounds with similar properties. This compound also has a short half-life, meaning that its effects are relatively short-lived.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine. One potential area of study is its use in the treatment of addiction. This compound has been shown to increase dopamine release, which may contribute to its potential use in reducing drug-seeking behavior. Another potential area of study is its effects on social behavior. This compound has been found to increase the release of oxytocin, which may contribute to its potential use in treating social deficits in psychiatric disorders such as autism. Overall, this compound has the potential to be a valuable tool for studying the neurochemical mechanisms underlying psychiatric disorders and developing new treatments.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine can be synthesized through a multi-step process starting with the reaction of 1,3-benzodioxole with 2-thiophenemethylamine. The resulting intermediate is then reacted with piperazine to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-thienylmethyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been found to have an effect on dopamine release, which is involved in the regulation of reward and motivation. These properties make this compound a potential tool for studying the neurochemical mechanisms underlying mood disorders, addiction, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-15(22-9-1)12-19-7-5-18(6-8-19)11-14-3-4-16-17(10-14)21-13-20-16/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNSUOHPNMDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)


![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)